4-chloro-2,6-bis(methylsulfanyl)pyrimidine
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Overview
Description
It has a molecular formula of C6H7ClN2S2 and a molecular weight of 206.7 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and two methylsulfanyl groups.
Preparation Methods
The synthesis of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a second methylsulfanyl group, which may alter its chemical reactivity and biological activity.
2-Chloro-4,6-bis(methylsulfanyl)pyrimidine: This is a positional isomer with the chlorine atom at a different position on the pyrimidine ring, potentially leading to different chemical and biological properties.
Properties
CAS No. |
257957-18-9 |
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Molecular Formula |
C6H7ClN2S2 |
Molecular Weight |
206.7 g/mol |
IUPAC Name |
4-chloro-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |
InChI Key |
RQMRUYLUNFRFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=N1)SC)Cl |
Purity |
95 |
Origin of Product |
United States |
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